alpha-L-Threofuranose

Description

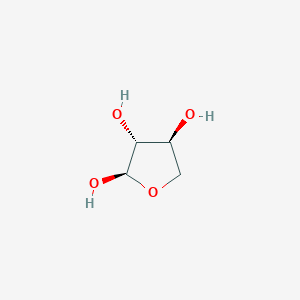

Structure

2D Structure

3D Structure

Properties

CAS No. |

1932174-52-1 |

|---|---|

Molecular Formula |

C4H8O4 |

Molecular Weight |

120.10 g/mol |

IUPAC Name |

(2R,3R,4S)-oxolane-2,3,4-triol |

InChI |

InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4+/m0/s1 |

InChI Key |

FMAORJIQYMIRHF-PZGQECOJSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](O1)O)O)O |

Canonical SMILES |

C1C(C(C(O1)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of alpha-L-Threofuranose: An In-depth Technical Guide

This guide provides a comprehensive overview of the core physicochemical properties of alpha-L-Threofuranose for researchers, scientists, and drug development professionals. Due to the limited availability of experimental data for this specific furanose isomer, this document also includes predicted data for the closely related L-threose, which exists in equilibrium with its cyclic furanose and pyranose forms in solution.

Data Presentation

The quantitative physicochemical data for this compound and L-threose are summarized in the table below. It is critical to note that much of the available data is predicted and pertains to the open-chain L-threose.

| Property | Value | Data Type |

| Molecular Formula | C4H8O4 | Experimental |

| Molecular Weight | 120.10 g/mol | Experimental |

| Melting Point | 162-163 °C (for L-(+)-Threose) | Predicted |

| Boiling Point | 311.1 ± 21.0 °C (for L-(+)-Threose) | Predicted |

| Water Solubility | Soluble (for L-(+)-Threose) | Predicted |

| pKa | 12.49 ± 0.20 (for L-(+)-Threose) | Predicted |

| Specific Rotation [α]D | +13.2° (c=4.5, water) (for L-(+)-Threose) | Predicted |

Biological Context: Glycation and Advanced Glycation End Products (AGEs)

L-threose, the open-chain form of threofuranose, is a known degradation product of ascorbic acid (Vitamin C). A significant aspect of its biological activity is its ability to participate in the Maillard reaction, a non-enzymatic glycation process. In this reaction, the carbonyl group of the reducing sugar reacts with the free amino groups of proteins, lipids, or nucleic acids to form advanced glycation end products (AGEs)[1][2]. The accumulation of AGEs has been implicated in the pathogenesis of various chronic diseases. The glycation of lens proteins by L-threose serves as a notable example of its biological reactivity[3].

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These are generalized protocols applicable to carbohydrate analysis.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

-

A small, finely powdered sample of dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp apparatus or a Thiele tube filled with mineral oil).

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

-

The melting point is reported as a range from the onset to the completion of melting[4][5][6].

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Methodology:

-

A small volume (0.5-1 mL) of liquid this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube.

-

The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is heated gently, and the temperature is monitored.

-

As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point[7].

Aqueous Solubility Determination (Visual Method)

Objective: To qualitatively or quantitatively determine the solubility of this compound in water.

Methodology:

-

A known volume of distilled water is placed in a beaker at a constant temperature.

-

A small, pre-weighed amount of this compound is added to the water.

-

The solution is stirred for a set period to ensure maximum dissolution.

-

If the solid dissolves completely, more is added in small increments until saturation is reached (i.e., solid material remains undissolved).

-

For a quantitative measurement, the undissolved solid is filtered, dried, and weighed. The amount of dissolved solid is then calculated by subtraction from the total amount added. Solubility is typically expressed in g/100 mL or mol/L[8][9].

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the hydroxyl groups of this compound.

Methodology:

-

A standard solution of this compound of known concentration is prepared in deionized water.

-

A pH electrode is calibrated and placed in the solution.

-

A standardized solution of a strong base (e.g., NaOH) is slowly added to the carbohydrate solution from a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve[10][11][12][13][14].

Optical Rotation Measurement (Polarimetry)

Objective: To measure the specific rotation of this compound, which is a characteristic property of chiral molecules.

Methodology:

-

A solution of this compound is prepared at a known concentration (c, in g/mL) in a suitable solvent (e.g., water).

-

A polarimeter is calibrated using a blank (the pure solvent).

-

The sample solution is placed in a polarimeter cell of a known path length (l, in decimeters).

-

Monochromatic light (typically the sodium D-line, 589 nm) is passed through the sample.

-

The observed angle of rotation (α) is measured.

-

The specific rotation [α] is calculated using the formula: [α] = α / (l * c)[15][16][17].

References

- 1. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 7. ANALYSIS OF CARBOHYDRATES [people.umass.edu]

- 4. westlab.com [westlab.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. mdpi.com [mdpi.com]

- 10. Determination of proton affinities and acidity constants of sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. byjus.com [byjus.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

An In-depth Technical Guide to alpha-L-Threofuranose and its Biologically Relevant Precursor, L-Threose

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature with in-depth experimental protocols and biological pathway analysis for the specific anomer, alpha-L-Threofuranose, is limited. The majority of available research focuses on its open-chain isomer, L-Threose, which exists in equilibrium with its cyclic furanose and pyranose forms. This guide provides the core chemical data for this compound and presents a detailed technical overview of the synthesis, biological significance, and experimental protocols related to L-Threose.

Core Chemical and Physical Properties

This compound is a specific cyclic isomer of L-Threose, a four-carbon monosaccharide. While L-Threose is the open-chain form, it can cyclize to form either a five-membered ring (furanose) or a six-membered ring (pyranose), with alpha and beta anomers for each. The core identification details for this compound and its more commonly referenced open-chain form, L-Threose, are summarized below.

| Property | This compound | L-Threose |

| CAS Number | 1932174-52-1[1] | 95-44-3[2][3] |

| Molecular Formula | C₄H₈O₄[1] | C₄H₈O₄[3] |

| Molecular Weight | 120.10 g/mol [1] | 120.10 g/mol [2][3] |

| Synonyms | 2,3,4-Furantriol, tetrahydro-, (2R,3R,4S)-; alpha-l-threose[1] | (2R,3S)-2,3,4-Trihydroxybutanal[2] |

Biological Significance of L-Threose

L-Threose is primarily recognized in biological systems as a degradation product of L-ascorbic acid (Vitamin C) and as a potent glycating agent.[4]

-

Product of Ascorbic Acid Degradation: Under physiological conditions (pH 7.0, in the presence of oxygen), L-ascorbic acid can degrade into several products, with L-Threose being a significant component.[4] This pathway is of interest in tissues with high concentrations of ascorbic acid, such as the ocular lens.[4]

-

Protein Glycation: L-Threose has been shown to be a powerful agent in the non-enzymatic glycation and crosslinking of proteins.[4] This process involves the reaction of the sugar's carbonyl group with the free amino groups of proteins, leading to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of diabetic complications and age-related diseases, such as cataracts.[4] Studies on lens tissue have demonstrated that L-Threose can rapidly glycate lens proteins.[4]

-

Metabolism by Aldose Reductase: L-Threose is a substrate for the enzyme aldose reductase, which can reduce it to L-threitol.[4] This metabolic pathway has been observed in lens tissue, where the rapid reduction of L-threose to L-threitol can be a detoxification mechanism.[4]

The degradation of L-ascorbic acid to L-Threose represents a key biological pathway where this sugar is formed.

Experimental Protocols

A scalable synthesis for α-L-threose nucleic acid monomers has been developed, which proceeds through key intermediates derived from L-ascorbic acid.[5] The general workflow is outlined below.

This protocol is based on methodologies described for investigating the effects of L-Threose on lens proteins.[4]

-

Preparation of Reagents:

-

Prepare a complete bovine lens homogenate in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

-

Synthesize or procure radiolabeled L-threose, such as from a [1-¹⁴C]L-tetrose mixture.

-

Prepare solutions of Nα-acetyl-L-lysine to study the reaction kinetics.

-

-

Incubation and Glycation Reaction:

-

Incubate the lens homogenate with [1-¹⁴C]L-tetrose at 37°C for a specified period (e.g., 24 hours).

-

In parallel experiments, incubate L-threose with Nα-acetyl-L-lysine to monitor the rate of disappearance of threose, indicating a glycation reaction.

-

-

Analysis of Protein Incorporation:

-

After incubation, precipitate the proteins from the lens homogenate (e.g., using trichloroacetic acid).

-

Wash the protein pellet to remove unbound radiolabel.

-

Quantify the incorporation of the ¹⁴C label into the protein fraction using liquid scintillation counting to determine the extent of glycation.

-

-

Analysis of L-Threose Metabolism:

-

To study the reduction of L-threose, incubate lens tissue with the sugar.

-

Extract small molecules from the tissue.

-

Reduce the extracted sugars to their corresponding polyols using sodium borohydride (NaBH₄).

-

Acetylatethe polyols.

-

Analyze the resulting alditol acetates by gas-liquid chromatography (GLC) to quantify the amount of threitol formed, which corresponds to the amount of L-threose that was metabolized.[4]

-

The process of protein glycation by L-Threose is a complex series of reactions that ultimately leads to the formation of stable, cross-linked protein structures.

Conclusion

While this compound is a well-defined chemical entity, its specific biological role and dedicated experimental protocols are not extensively documented. The broader understanding of this molecule is derived from studies of L-Threose, its open-chain isomer. The primary significance of L-Threose lies in its origin from ascorbic acid degradation and its potent ability to induce protein glycation, a process linked to cellular damage and the pathology of several diseases. The provided experimental workflows for the synthesis of L-threofuranose derivatives and the study of L-Threose-induced glycation offer a foundational guide for researchers in this area. Future research may further elucidate the specific roles of the different anomers of L-Threose in biological systems.

References

L-Threofuranose: A Byproduct of Vitamin C Degradation

An In-depth Technical Guide on the Discovery and Natural Occurrence of L-Threofuranose for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

L-Threofuranose, a four-carbon monosaccharide, is not recognized as a compound biosynthesized de novo by organisms for specific physiological functions. Instead, scientific literature consistently identifies L-threofuranose, and its open-chain isomer L-threose, as a significant degradation product of L-ascorbic acid (Vitamin C). The discovery and study of L-threofuranose are intrinsically linked to the investigation of Vitamin C catabolism, a process of considerable interest in understanding oxidative stress and its physiological consequences. This guide provides a comprehensive overview of the current knowledge regarding the origins of L-threofuranose, its detection in biological systems, and the analytical methodologies employed for its study.

Discovery and Natural Occurrence

The "discovery" of L-threofuranose is not a singular event but rather an outcome of extensive research into the chemical pathways of L-ascorbic acid degradation. Under physiological conditions, particularly in the presence of oxygen, L-ascorbic acid undergoes oxidation to dehydroascorbic acid, which is then further metabolized. One of the key degradation pathways involves the cleavage of the carbon chain of dehydroascorbic acid, leading to the formation of L-threose.

L-threose exists in equilibrium with its cyclic hemiacetal forms, the furanose and pyranose rings. L-threofuranose is the five-membered ring structure of L-threose. Therefore, the natural occurrence of L-threofuranose is directly dependent on the degradation of Vitamin C within a biological system.

Presence in Biological Tissues

The primary biological context in which L-threose has been identified and quantified is the human lens. The lens is a tissue with high concentrations of ascorbic acid, making it a relevant model for studying its degradation products. Research has demonstrated the presence of L-threitol, the reduced form of L-threose, in human lenses, suggesting the in vivo formation of L-threose from ascorbic acid. The presence of L-threose is considered a potential marker of oxidative stress, as its formation is a consequence of the oxidative degradation of a key antioxidant.

Quantitative Data

Quantitative data on the natural abundance of L-threofuranose is limited and is typically reported as L-threose or its reduction product, L-threitol. The following table summarizes the available data from studies on human lenses.

| Biological Matrix | Analyte | Concentration | Analytical Method | Reference |

| Human Lens | L-Threitol | 3.4 ± 0.8 µg per lens | Gas-Liquid Chromatography | [1] |

Experimental Protocols

Detailed experimental protocols specifically for the isolation and quantification of L-threofuranose are not extensively published. However, based on the methodologies used for the analysis of related monosaccharides and the degradation products of ascorbic acid, a comprehensive protocol can be outlined. The following is a representative protocol for the analysis of L-threose in a biological tissue sample, such as the human lens, using gas chromatography-mass spectrometry (GC-MS).

Protocol: GC-MS Analysis of L-Threose in Biological Tissue

Objective: To quantify the amount of L-threose in a biological tissue sample as an indicator of L-ascorbic acid degradation.

Principle: This method involves the extraction of small molecules from the tissue, reduction of aldose sugars to their corresponding alditols, derivatization to increase volatility, and subsequent separation and quantification by GC-MS.

Materials:

-

Tissue sample (e.g., human lens)

-

Trichloroacetic acid (TCA) solution

-

Sodium borohydride (NaBH4) or sodium borodeuteride (NaBD4) for isotopic labeling

-

Acetic anhydride

-

Pyridine

-

Internal standard (e.g., xylitol)

-

Solvents: methanol, chloroform, water (HPLC grade)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Homogenization and Extraction:

-

Homogenize the tissue sample in a cold 5% TCA solution.

-

Centrifuge the homogenate to precipitate proteins.

-

Collect the supernatant containing the TCA-soluble small molecules.

-

-

Reduction to Alditols:

-

Add a known amount of internal standard to the supernatant.

-

Adjust the pH of the extract to neutral or slightly alkaline.

-

Add an excess of NaBH4 (or NaBD4) to reduce the aldose sugars, including L-threose to L-threitol.

-

Allow the reaction to proceed for a specified time at room temperature.

-

Quench the reaction by adding acetic acid.

-

-

Derivatization (Acetylation):

-

Evaporate the sample to dryness under a stream of nitrogen.

-

Add a mixture of acetic anhydride and pyridine to the dried residue.

-

Heat the sample to ensure complete acetylation of the hydroxyl groups of the alditols.

-

Evaporate the reagents under nitrogen.

-

-

Sample Preparation for GC-MS:

-

Re-dissolve the derivatized sample in a suitable solvent, such as chloroform or ethyl acetate.

-

Transfer the sample to a GC vial.

-

-

GC-MS Analysis:

-

Inject an aliquot of the prepared sample into the GC-MS system.

-

GC Conditions:

-

Injector temperature: 250°C

-

Oven program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 280°C) at a controlled rate.

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Acquisition mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for the target alditol acetates. Monitor characteristic ions for L-threitol acetate and the internal standard.

-

-

-

Quantification:

-

Identify the peaks corresponding to L-threitol acetate and the internal standard based on their retention times and mass spectra.

-

Calculate the peak area ratio of L-threitol acetate to the internal standard.

-

Determine the concentration of L-threose in the original sample using a calibration curve prepared with known concentrations of L-threose standard that have undergone the same sample preparation procedure.

-

Signaling and Metabolic Pathways

As L-threofuranose is a product of degradation, it is not part of a known anabolic signaling or metabolic pathway. Its formation is a consequence of the catabolism of L-ascorbic acid. The following diagram illustrates the initial steps of the oxidative degradation of L-ascorbic acid leading to the formation of L-threose.

Conclusion

References

The Unnatural Advantage: A Technical Guide to the Biological Significance and Applications of α-L-Threofuranose Nucleic Acid (TNA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological significance of α-L-threofuranose, the core component of Threose Nucleic Acid (TNA), a synthetic xeno-nucleic acid (XNA). While free α-L-threofuranose has not demonstrated significant biological activity, its incorporation into TNA confers remarkable properties with profound implications for therapeutics, diagnostics, and synthetic biology. This document details the unique structural features of TNA, its exceptional stability, and its ability to hybridize with natural nucleic acids. We present quantitative data on TNA duplex stability, cellular uptake, and aptamer binding affinity. Furthermore, detailed experimental protocols for the synthesis of TNA monomers, in vitro selection of TNA aptamers, and evaluation of TNA stability are provided. Visualizations of key workflows are included to facilitate a comprehensive understanding of the synthesis and application of this promising biomolecule.

Introduction: The Rise of a Resilient Nucleic Acid Analogue

In the quest for novel therapeutic and diagnostic tools, researchers have turned to synthetic nucleic acid analogues, or xeno-nucleic acids (XNAs), that can overcome the limitations of natural DNA and RNA. One of the most promising XNAs is Threose Nucleic Acid (TNA), which is built upon a repeating backbone of α-L-threofuranose sugars linked by 2',3'-phosphodiester bonds.[1] This seemingly subtle alteration from the 3',5'-phosphodiester linkages in DNA and RNA results in a profound change in the biophysical properties of the molecule. TNA exhibits exceptional resistance to nuclease degradation and can form stable Watson-Crick duplexes with itself, DNA, and RNA.[2][3] These characteristics position TNA as a powerful platform for the development of next-generation aptamers, antisense oligonucleotides, and other nucleic acid-based technologies.

The Structural and Functional Hallmarks of TNA

The defining feature of TNA is its α-L-threofuranose sugar-phosphate backbone, which is one atom shorter than the corresponding backbone in DNA and RNA.[4] This structural difference forces TNA into an A-form helical geometry, similar to that of double-stranded RNA.[5] This pre-organized A-form helix is thought to contribute to its efficient hybridization with RNA.

Unprecedented Stability

A key advantage of TNA is its remarkable resistance to enzymatic degradation. TNA oligonucleotides have been shown to remain intact for extended periods in the presence of nucleases found in human serum and liver microsomes.[1] For instance, while DNA strands can be completely degraded within 8 hours in 10% fetal bovine serum (FBS), TNA strands show no significant degradation after 24 hours.[6] This high level of stability is a critical attribute for in vivo applications, as it can lead to a longer half-life and sustained therapeutic effect. Furthermore, TNA also demonstrates significantly greater resistance to acid-mediated degradation compared to DNA and RNA.[2]

Hybridization Properties

TNA is capable of forming stable antiparallel Watson-Crick duplexes with complementary DNA and RNA strands.[3] The thermal stability of these duplexes, as measured by their melting temperature (Tm), is influenced by factors such as the purine content of the TNA strand.[7] TNA:DNA duplexes with high purine content exhibit greater stability than their DNA:DNA or RNA:DNA counterparts.[7]

Quantitative Data on TNA Properties

The following tables summarize key quantitative data related to the stability, cellular uptake, and binding affinity of TNA-based constructs.

| Table 1: Thermal Stability (Tm) of TNA:DNA Duplexes | |

| Duplex Composition | Melting Temperature (Tm) in °C |

| 8-mer TNA:DNA (25% Purine) | 20.3 - 22.8[7] |

| 8-mer TNA:DNA (50% Purine) | 20.0[7] |

| 8-mer TNA:DNA (75% Purine) | 35.0 - 36.1[7] |

| 12-mer TNA:DNA (25% Purine) | 44.6[7] |

| 12-mer TNA:DNA (50% Purine) | 51.0 - 51.1[7] |

| 12-mer TNA:DNA (75% Purine) | 68.5[7] |

| Conditions: 10 µM total oligonucleotide concentration in 1.0 M NaCl, 10 mM NaH2PO4, 0.1 mM EDTA, pH 7.0. |

| Table 2: Cellular Uptake of TNA Oligonucleotides | |

| Cell Line | Relative Uptake Efficiency |

| U87 | High[6] |

| MCF-7 | High[6] |

| MDA-MB-468 | High[6] |

| HEK 293 | Low[6] |

| HeLa | Low[6] |

| MDA-MB-231 | Low[6] |

| Method: Flow cytometry analysis after 24h incubation with Cy3-labeled TNA. |

| Table 3: Binding Affinity of a TNA Aptamer | |

| Target Molecule | Dissociation Constant (Kd) |

| ATP | ~20 µM[8] |

| Aptamer: A chemically synthesized TNA aptamer selected for ATP binding. |

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and application of TNA.

Synthesis of TNA Phosphoramidite Monomers

The chemical synthesis of TNA phosphoramidites is a critical first step for producing TNA oligonucleotides. A common route starts from commercially available L-ascorbic acid.[4][9]

Methodology:

-

Synthesis of Protected Threofuranosyl Sugar: L-ascorbic acid is converted to the protected threofuranosyl sugar in a multi-step process.[4]

-

Glycosylation: The protected sugar is coupled with a nucleobase (A, C, G, or T) using a Vorbrüggen glycosylation reaction.[10]

-

Protection and Phosphitylation: The resulting nucleoside undergoes a series of protection and deprotection steps, followed by phosphitylation to yield the final phosphoramidite monomer.[4][9]

In Vitro Selection of TNA Aptamers (DNA Display)

The selection of TNA aptamers with high affinity for a specific target can be achieved using a technique called DNA display.[5] This method links the TNA phenotype (binding activity) to its DNA genotype, allowing for iterative rounds of selection and amplification.

Methodology:

-

Library Preparation: A large, random library of DNA templates is synthesized.

-

Transcription: An engineered polymerase is used to transcribe the DNA library into a TNA library. The TNA molecules remain physically linked to their corresponding DNA templates.

-

Selection: The TNA-DNA library is incubated with the target molecule, which is typically immobilized on a solid support.

-

Washing: Non-binding and weakly binding sequences are washed away.

-

Elution: Bound TNA-DNA complexes are eluted.

-

Amplification: The DNA from the eluted complexes is amplified by PCR.

-

Iteration: The amplified DNA is used as the input for the next round of selection. This cycle is repeated for multiple rounds to enrich for high-affinity binders.

Evaluation of TNA Stability

The exceptional stability of TNA can be experimentally verified using the following methods.

Methodology:

-

Incubation: TNA oligonucleotides are incubated in a solution containing nucleases, such as fetal bovine serum (FBS) or specific exonucleases, at 37°C.[6]

-

Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Analysis: The integrity of the TNA oligonucleotides is analyzed by polyacrylamide gel electrophoresis (PAGE) and compared to control DNA or RNA oligonucleotides.[6]

Methodology:

-

Incubation: TNA oligonucleotides are incubated in an acidic buffer (e.g., pH 3.3) at an elevated temperature (e.g., 90°C).[2]

-

Time Points: Aliquots are collected over a time course.

-

Analysis: The degradation products are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the extent of depurination and strand cleavage.[2]

Logical Workflow: From Monomer Synthesis to Therapeutic Application

The development of TNA-based technologies follows a logical progression from chemical synthesis to biological application.

Conclusion

While α-L-threofuranose in its free form lacks a defined biological role, its incorporation into the backbone of Threose Nucleic Acid gives rise to a powerful and versatile synthetic polymer. The exceptional stability, predictable hybridization, and amenability to in vitro evolution make TNA a highly attractive platform for the development of novel diagnostics and therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the vast potential of TNA in their respective fields. As our understanding of XNAs continues to grow, TNA is poised to play a significant role in shaping the future of medicine and biotechnology.

References

- 1. Evaluating TNA stability under simulated physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asu.elsevierpure.com [asu.elsevierpure.com]

- 5. An In Vitro Selection Protocol for Threose Nucleic Acid (TNA) Using DNA Display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellular uptake, tissue penetration, biodistribution, and biosafety of threose nucleic acids: Assessing in vitro and in vivo delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

- 8. In Vitro Selection of an ATP-Binding TNA Aptamer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

Spectral Analysis of alpha-L-Threofuranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectral data for furanose forms of threose, which serve as a proxy for alpha-L-Threofuranose due to the limited availability of specific experimental data for this exact isomer. The document outlines detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and includes a workflow diagram for spectral analysis.

Spectroscopic Data

Due to the scarcity of published experimental spectral data specifically for this compound, this section presents data for the closely related L-threose and its enantiomer, D-threose. This information provides a strong foundation for the expected spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the available ¹H and ¹³C NMR data for acetylated L-threose and D-threose, respectively. The furanose form is one of the possible cyclic structures that threose can adopt in solution.

Table 1: ¹H NMR Spectral Data for Acetylated α-L-Threose Anomer

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 (anomeric) | ~6.0-6.4 | Doublet | Not available |

| Other Protons | Not available | Not available | Not available |

| Data derived from spectra of acetylated threose mixtures. |

Table 2: ¹³C NMR Spectral Data for D-Threose

| Carbon | Chemical Shift (δ) ppm |

| C1 | Not available |

| C2 | Not available |

| C3 | Not available |

| C4 | Not available |

| Specific peak assignments for the furanose form of D-threose are not readily available in the public domain. |

Infrared (IR) Spectroscopy

No experimental IR spectrum for this compound was found in the searched literature. However, the expected characteristic absorption bands for a furanose sugar are well-established.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Description |

| O-H (Alcohols) | 3500 - 3200 | Strong, Broad | Stretching vibrations of hydroxyl groups |

| C-H (Alkanes) | 2960 - 2850 | Medium to Strong | Stretching vibrations of sp³ C-H bonds |

| C-O (Alcohols, Ethers) | 1260 - 1000 | Strong | Stretching vibrations of C-O bonds |

Mass Spectrometry (MS)

The mass spectrum of D-threose provides insight into the expected fragmentation pattern of its L-enantiomer.

Table 4: Mass Spectrometry Data for D-Threose

| m/z | Relative Intensity (%) | Proposed Fragment |

| 121.12 | 100 | [M+H]⁺ |

| 93.00 | 18.7 | Not assigned |

| 120.00 | 19.8 | Not assigned |

| 92.00 | 4.1 | Not assigned |

| Data obtained from an LC-ESI-QQ MS2 experiment in positive ion mode.[1] |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectral data discussed above. These methodologies are standard for the analysis of carbohydrates.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the structure and stereochemistry of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). D₂O is often preferred for carbohydrates to exchange labile hydroxyl protons.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (for a 500 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, or more, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS or DSS).

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective nuclei in the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.

-

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in this compound.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the major absorption bands and correlate them to the corresponding functional groups.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) to promote ionization.

-

-

Instrument Parameters (for a Quadrupole Time-of-Flight - QTOF instrument):

-

Ionization Mode: Positive or negative ion mode. For carbohydrates, positive ion mode with the formation of adducts like [M+Na]⁺ or [M+H]⁺ is common.

-

Capillary Voltage: 3-5 kV.

-

Cone Voltage: 20-40 V.

-

Source Temperature: 100-150 °C.

-

Desolvation Temperature: 250-400 °C.

-

Mass Range: m/z 50-500.

-

Acquisition Mode: Full scan MS. For structural elucidation, tandem MS (MS/MS) can be performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

If MS/MS was performed, analyze the fragmentation pattern to gain insights into the molecular structure.

-

Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a carbohydrate like this compound.

Caption: General workflow for the spectral analysis of a chemical compound.

References

In-depth Technical Guide on the Theoretical Conformational Analysis of α-L-Threofuranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-L-Threofuranose, a four-carbon aldose (aldotetrose), is a fundamental carbohydrate structure. Its furanose form, a five-membered ring, exhibits significant conformational flexibility, which plays a crucial role in its chemical reactivity and biological activity. Understanding the conformational landscape of α-L-threofuranose is essential for various applications, including the design of novel therapeutics, such as antiviral and anticancer agents, where carbohydrate moieties are often key to molecular recognition and binding events. This technical guide provides a comprehensive overview of the theoretical conformational analysis of α-L-threofuranose, detailing the computational methodologies employed, presenting key quantitative data on its stable conformers, and visualizing the relationships between these conformations.

Core Concepts in Furanose Conformation

The conformation of a furanose ring is not planar and can be described by a concept known as pseudorotation. The puckering of the five-membered ring can be characterized by two key parameters: the puckering amplitude (τm), which describes the degree of deviation from planarity, and the phase angle of pseudorotation (P), which defines the type of puckering (i.e., which atoms are out of the mean plane and in which direction).

The pseudorotational cycle of a furanose ring includes two main types of conformations:

-

Envelope (E) conformations: Four of the ring atoms are coplanar, and the fifth atom is out of the plane. The designation (e.g., ³E) indicates that atom C3 is the out-of-plane atom.

-

Twist (T) conformations: Two adjacent atoms are displaced on opposite sides of the plane formed by the other three ring atoms. The designation (e.g., ³T₂) indicates that atom C3 is displaced on one side and atom C2 on the opposite side.

These conformations are interconverted through low-energy barriers, resulting in a dynamic equilibrium of various puckered forms. Theoretical conformational analysis aims to identify the most stable conformers and to quantify their relative energies and geometric parameters.

Methodologies for Conformational Analysis

The theoretical study of the conformational preferences of α-L-threofuranose involves a multi-step computational approach designed to thoroughly explore the potential energy surface (PES) of the molecule.

Initial Structure Generation and Exploration

A comprehensive exploration of the conformational space is initiated by generating a large number of initial structures. This is typically achieved through molecular mechanics methods, often employing a systematic search of the torsional degrees of freedom of the ring and its substituents.

Quantum Mechanical Optimization

The initial structures are then subjected to geometry optimization using quantum mechanical methods. A widely used and reliable approach for carbohydrate conformational analysis is Density Functional Theory (DFT). A common choice of functional and basis set for such studies is B3LYP with the 6-311++G(d,p) basis set . This level of theory has been shown to provide a good balance between computational cost and accuracy for carbohydrate systems. All unique minima identified at this stage are retained for further analysis.

High-Level Energy Calculations

To obtain more accurate relative energies of the optimized conformers, single-point energy calculations are often performed using a higher level of theory or a more robust computational method. The G3B3 composite method is one such approach that provides highly accurate energies.

Analysis of Intramolecular Interactions

To understand the factors governing the stability of different conformers, the intramolecular interactions, particularly hydrogen bonds, are analyzed. Methodologies such as the Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis are employed to identify and characterize these non-covalent interactions.

Calculation of Puckering Parameters

From the final optimized Cartesian coordinates of each conformer, the puckering parameters (P and τm) are calculated. These parameters provide a quantitative description of the ring's conformation and allow for a systematic classification of the different envelope and twist forms. The calculation involves defining a mean plane for the furanose ring and determining the perpendicular displacements of each ring atom from this plane.

Quantitative Conformational Data for α-L-Threofuranose

The conformational analysis of D-threofuranose, the enantiomer of L-threofuranose, reveals several stable conformers on the potential energy surface. As enantiomers have identical relative energies for their corresponding conformers, the data for D-threofuranose is directly applicable to L-threofuranose. The following table summarizes the relative energies of the most stable conformers of α-D-threofuranose, calculated at the G3B3 level of theory.

| Conformer | Conformation Type | Relative Energy (kJ/mol) |

| I | ³E | 0.0 |

| II | ³T₂ | 1.8 |

| III | ⁰T₄ | 4.2 |

| IV | E₀ | 5.9 |

| V | ¹T₂ | 6.5 |

Data sourced from a conformational study of D-erythrose and D-threose.[1]

Visualization of Conformational Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex relationships and workflows in theoretical conformational analysis.

Conclusion

The theoretical conformational analysis of α-L-threofuranose provides invaluable insights into its structural preferences and dynamic behavior. Through a combination of robust computational methodologies, it is possible to identify the most stable envelope and twist conformers, quantify their relative energies, and characterize their specific puckering geometries. The data presented in this guide, derived from high-level quantum mechanical calculations, serves as a critical resource for researchers in medicinal chemistry and drug development. A thorough understanding of the conformational landscape of this fundamental carbohydrate is a key step in the rational design of molecules with tailored biological activities. The continued application and refinement of these theoretical approaches will undoubtedly accelerate the discovery of new and effective carbohydrate-based therapeutics.

References

The Emergence of Function: α-L-Threofuranose and its Pivotal Role in Prebiotic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The origin of life represents one of the most profound questions in science. Central to this enigma is the nature of the first genetic material. While the "RNA world" hypothesis has long been a leading contender, challenges associated with the prebiotic synthesis and stability of ribonucleotides have prompted the exploration of alternative genetic polymers. Among the most promising candidates is Threose Nucleic Acid (TNA), a nucleic acid analogue built upon an α-L-threofuranose sugar backbone. This technical guide provides a comprehensive overview of α-L-threofuranose, detailing its prebiotic synthesis, its incorporation into the functional genetic polymer TNA, and the catalytic capabilities of TNA that position it as a potential progenitor to RNA. This document summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the critical pathways involved, offering a vital resource for researchers in prebiotic chemistry, synthetic biology, and drug development.

Introduction: The Quest for a Prebiotic Genetic Polymer

The theory of an "RNA world" posits that ribonucleic acid (RNA) was the primary genetic and catalytic molecule in early life.[1] However, the inherent instability of ribose and the difficulty of its selective prebiotic synthesis present significant hurdles to this hypothesis.[1] This has led to the investigation of simpler, more stable nucleic acid systems that could have preceded RNA.[1]

Threose Nucleic Acid (TNA) has emerged as a compelling alternative.[1][2] Its backbone is constructed from α-L-threofuranose, a four-carbon sugar that is structurally simpler than the five-carbon ribose found in RNA.[3] Despite its simpler structure, TNA exhibits remarkable properties that make it a plausible candidate for a primordial genetic system. It can form stable double helices and, crucially, can exchange genetic information with both RNA and DNA through Watson-Crick base pairing.[1][4] Furthermore, TNA has been shown to fold into complex three-dimensional structures with catalytic activity, a prerequisite for any molecule aiming to support early life.[1][5] This guide delves into the chemistry of α-L-threofuranose and its central role in the prebiotic chemistry that may have paved the way for life as we know it.

Prebiotic Synthesis of α-L-Threofuranose Derivatives

A critical question for any proposed prebiotic molecule is whether it could have formed under the conditions of the early Earth. Research has demonstrated plausible pathways for the synthesis of threose and its nucleoside derivatives from simple, prebiotically abundant precursors.

Formation of the Threose Scaffold

The four-carbon sugar threose can be formed from the dimerization of glycolaldehyde, a molecule readily produced from the formose reaction with formaldehyde as a starting material.[6][7] The formose reaction, while capable of producing a variety of sugars, can be guided towards the preferential formation of tetroses under certain conditions.[7]

Synthesis of α-L-Threofuranosyl Cytidine

A high-yielding, stereoselective prebiotic synthesis of α-threofuranosyl cytidine has been demonstrated, proceeding through a series of plausible prebiotic reactions.[4][8] This pathway highlights the potential for the selective formation of TNA monomers on the early Earth.

Key steps in the prebiotic synthesis of α-threofuranosyl cytidine: [4][8]

-

Formation of 2-aminooxazole: Cyanamide and glycolaldehyde react to form 2-aminooxazole.

-

Formation of Tetrose Aminooxazolines: 2-aminooxazole reacts with glycolaldehyde to produce a mixture of tetrose aminooxazolines, including the threose aminooxazoline (TAO).

-

Reaction with Cyanoacetylene: The tetrose aminooxazolines react with cyanoacetylene to yield 2,2'-anhydrocytidine derivatives.

-

Thiolysis and Photochemical Anomerization: Reversible thiolysis of the anhydrocytidine, followed by selective photoanomerization of the β-anomer, leads to the formation of the desired α-anomer of threofuranosyl thiocytidine.

-

Oxidative Hydrolysis: Oxidative hydrolysis of the α-threofuranosyl thiocytidine furnishes α-threofuranosyl cytidine.

The photochemical anomerization step is particularly significant, as it provides a mechanism for the selective enrichment of the α-anomer, which is the form that participates in Watson-Crick base pairing in TNA.[4]

Quantitative Data

The following tables summarize key quantitative data from prebiotic synthesis experiments and functional assays of TNA.

| Reaction Step | Reactants | Product | Yield (%) | Reference |

| 2-Aminooxazole formation | Cyanamide, Glycolaldehyde | 2-Aminooxazole | >80 | [8] |

| Tetrose aminooxazoline formation | 2-Aminooxazole, Glycolaldehyde | Threose aminooxazoline (TAO) and Erythrose aminooxazoline (EAO) | >90 | [8] |

| Photochemical anomerization | β-threo-thiocytidine | α-threo-thiocytidine | 51 (after 1.5 days) | [8] |

| Threose-adenine condensation | Threose, Adenine | Anomeric mixture of condensation products | >70 | [6] |

Table 1: Yields of Prebiotic Synthesis Reactions for TNA Monomers. This table highlights the high efficiency of key steps in the proposed prebiotic synthesis of TNA building blocks.

| TNA Enzyme/Aptamer | Function | Catalytic Rate (k_obs) | Binding Affinity (Kd) | Reference |

| T8-6 TNAzyme | RNA Ligation (2'-5' phosphoester bond formation) | 1.1 x 10⁻² min⁻¹ (at 40 mM Mg²⁺, pH 9.0) | - | |

| CAMELEON TNAzyme | RNA Cleavage | - | - | |

| T10-7 TNA Aptamer | ATP Binding | - | High affinity (specific value not provided in abstract) | |

| HIV RT TNA Aptamer | HIV Reverse Transcriptase Binding | - | ~0.4-4 nM | [9] |

Table 2: Functional Parameters of TNA Enzymes and Aptamers. This table showcases the catalytic efficiency and binding capabilities of functional TNA molecules, supporting their potential role in a pre-RNA world.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research in prebiotic chemistry. Below are outlines of key experimental methodologies.

Prebiotic Synthesis of α-Threofuranosyl Cytidine

This protocol is based on the work of Xu et al. (2021).[4][8]

-

Preparation of 2-aminooxazole (2AO): A solution of cyanamide and glycolaldehyde in water is heated. The product, 2AO, is isolated and purified.

-

Synthesis of Tetrose Aminooxazolines (TAO and EAO): 2AO is reacted with a fresh solution of glycolaldehyde. The resulting mixture of TAO and EAO is used in the subsequent step without further purification.

-

Formation of Anhydrocytidines: The mixture of TAO and EAO is reacted with cyanoacetylene in an aqueous solution.

-

Thiolysis: The anhydrocytidine mixture is treated with hydrogen sulfide in water.

-

Photochemical Anomerization: The solution containing the β-threo-thiocytidine is irradiated with UV light (e.g., 254 nm) at a controlled pH. The conversion to the α-anomer is monitored over time.

-

Oxidative Hydrolysis: The resulting α-threo-thiocytidine is subjected to oxidative hydrolysis to yield α-threofuranosyl cytidine.

In Vitro Selection of TNA Aptamers

This protocol is a generalized procedure based on the work of Chaput and colleagues.[10]

-

Library Preparation: A large library of random DNA sequences (e.g., ~10¹⁴ molecules) is synthesized. Each sequence contains a central random region flanked by constant primer binding sites.

-

TNA Transcription: The single-stranded DNA library is transcribed into a pool of TNA molecules using an engineered TNA polymerase and TNA triphosphates.

-

Selection: The TNA library is incubated with the target molecule (e.g., ATP, a protein) which is typically immobilized on a solid support (e.g., magnetic beads).

-

Washing and Elution: Unbound TNA sequences are washed away. The bound TNA molecules are then eluted from the support.

-

Reverse Transcription: The eluted TNA is reverse-transcribed back into complementary DNA (cDNA) using a DNA polymerase with reverse transcriptase activity.

-

PCR Amplification: The cDNA is amplified by PCR to enrich the population of sequences that bind to the target.

-

Iteration: The amplified DNA is used as the template for the next round of selection. The process is repeated for several rounds to isolate high-affinity aptamers.

Solid-Phase Synthesis of TNA Oligonucleotides

This is a standard method for synthesizing custom nucleic acid sequences.[11]

-

Support Preparation: The synthesis begins with the first nucleoside attached to a solid support (e.g., controlled-pore glass).

-

Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with a mild acid.

-

Coupling: The next TNA phosphoramidite monomer is activated and coupled to the 5'-hydroxyl group of the growing chain.

-

Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

-

Cycle Repetition: The detritylation, coupling, capping, and oxidation steps are repeated for each subsequent nucleotide in the desired sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the TNA oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.

-

Purification: The final TNA oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC).

Visualizing the Pathways: Signaling and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes in the prebiotic chemistry of α-L-threofuranose.

Caption: Prebiotic synthesis pathway of α-threofuranosyl cytidine.

Caption: The iterative cycle of in vitro selection for TNA aptamers.

Caption: Key functional properties of Threose Nucleic Acid (TNA).

Conclusion and Future Directions

The study of α-L-threofuranose and its role in the formation of TNA provides a compelling narrative for a pre-RNA world. The chemical simplicity of threose, coupled with the demonstrated prebiotic synthesis of its nucleosides and the remarkable functional capabilities of TNA, positions this system as a strong candidate for the first genetic material. The ability of TNA to store genetic information, catalyze chemical reactions, and bind to specific ligands suggests that it could have supported the essential functions of early life.

For researchers in drug development, the inherent stability of TNA, particularly its resistance to nuclease degradation, makes it an attractive scaffold for the development of novel therapeutics, such as aptamers and synthetic enzymes.[9]

Future research will undoubtedly focus on further elucidating the prebiotic synthesis of all four TNA bases, exploring the full catalytic repertoire of TNAzymes, and investigating the mechanisms by which a TNA-based genetic system could have transitioned to the RNA and DNA world we know today. The continued exploration of α-L-threofuranose and TNA will undoubtedly bring us closer to understanding the chemical origins of life.

References

- 1. researchgate.net [researchgate.net]

- 2. Prebiotic synthesis and triphosphorylation of 3'-amino-TNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioconductor.org [bioconductor.org]

- 4. Two DNAzymes targeting the telomerase mRNA with large difference in Mg2+ concentration for maximal catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. hou.usra.edu [hou.usra.edu]

- 7. The second wave of formose research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Prebiotic Synthesis of α‐Threofuranosyl Cytidine by Photochemical Anomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Towards the In Vitro Selection of Therapeutic Aptamers [escholarship.org]

- 10. In Vitro Selection of an ATP-Binding TNA Aptamer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of alpha-L-Threofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of alpha-L-Threofuranose, a four-carbon monosaccharide of interest in various biological and chemical research areas. Due to the limited availability of precise quantitative solubility data for this specific furanose form, this document synthesizes qualitative information, provides general experimental protocols for solubility determination, and presents a relevant biological pathway in which its parent molecule, L-threose, is involved.

Solubility Profile of this compound

Key Solubility Characteristics:

-

Water: L-Threose is described as being "very soluble" or "soluble" in water[1][2]. This high aqueous solubility is attributed to the multiple hydroxyl groups that can form hydrogen bonds with water molecules.

-

Alcohols (Ethanol, Methanol): Monosaccharides and oligosaccharides are generally soluble in alcoholic solutions, particularly in lower-chain alcohols like methanol and ethanol. However, their solubility tends to decrease as the carbon chain length of the alcohol increases[3].

-

Dimethyl Sulfoxide (DMSO): Sugars typically dissolve well in high-boiling polar aprotic solvents such as DMSO[4]. Some sugars, like arabinose, exist in their furanose form to a greater extent in DMSO compared to water[5].

-

Acetone: As a less polar solvent compared to water and DMSO, the solubility of highly polar molecules like this compound in acetone is expected to be low.

Summary of Qualitative Solubility Data

| Solvent | Qualitative Solubility | Rationale |

| Water | Very Soluble / Soluble | High polarity and extensive hydrogen bonding capacity[1][2]. |

| Ethanol | Soluble | Soluble in 80% alcohol solutions used for extraction of monosaccharides[3]. |

| Methanol | Soluble | Lower alcohol with high polarity, though likely less effective than water[4]. |

| DMSO | Soluble | A strong polar aprotic solvent capable of dissolving a wide array of organic materials, including sugars[4]. |

| Acetone | Sparingly Soluble / Insoluble | Lower polarity compared to the other solvents, limiting its ability to dissolve highly polar carbohydrates. |

Experimental Protocol for Solubility Determination

The following is a general experimental workflow for determining the solubility of a carbohydrate like this compound. This protocol can be adapted based on the specific solvent and available analytical equipment.

Method 1: Visual Assessment of Solubility

This is a straightforward, qualitative method to quickly assess solubility.

-

Preparation: Add a small, known amount of this compound to a test tube.

-

Solvent Addition: Add a measured volume of the desired solvent (e.g., 1 mL).

-

Mixing: Vigorously shake or vortex the test tube for a set period (e.g., 1-2 minutes).

-

Observation: Visually inspect the solution for any undissolved solid particles. If the solid dissolves completely, the substance is soluble at that concentration. If not, it is considered sparingly soluble or insoluble.

Method 2: Gravimetric Determination of Solubility

This method provides a quantitative measure of solubility.

-

Saturation: Create a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Carefully separate the undissolved solid from the solution by filtration or centrifugation.

-

Evaporation and Weighing: Take a known volume of the clear, saturated solution and evaporate the solvent completely. The mass of the remaining solid represents the amount of solute that was dissolved in that volume of solvent.

-

Calculation: Express the solubility in terms of g/100 mL or mol/L.

Method 3: Colorimetric Quantification

Colorimetric methods, such as the Phenol-Sulfuric Acid method, can be used to determine the concentration of carbohydrates in a solution.

-

Sample Preparation: Prepare a saturated solution as described in the gravimetric method.

-

Reaction: Take a small aliquot of the clear, saturated solution and react it with phenol and concentrated sulfuric acid. This reaction produces a colored product.

-

Spectrophotometry: Measure the absorbance of the colored solution at a specific wavelength (e.g., 420 nm).

-

Quantification: Compare the absorbance to a standard curve prepared with known concentrations of this compound to determine the concentration in the saturated solution.

Biological Relevance: Ascorbic Acid Degradation and Glycation

While specific signaling pathways for this compound are not well-defined, its parent molecule, L-threose, is a significant degradation product of ascorbic acid (Vitamin C). L-threose is a potent glycating agent, capable of cross-linking proteins, a process implicated in various age-related and diabetic complications.

The degradation of ascorbic acid to L-threose and its subsequent reaction with proteins can be summarized in the following pathway:

This pathway highlights the biological significance of L-threose as a reactive metabolite. The formation of L-threose from ascorbic acid and its subsequent non-enzymatic reaction with proteins to form Advanced Glycation End-products (AGEs) is a key area of research in understanding the pathophysiology of certain diseases[6].

Conclusion

This technical guide has summarized the available information on the solubility of this compound, provided standardized experimental protocols for its determination, and illustrated a key biological pathway involving its parent compound, L-threose. While quantitative solubility data remains a gap in the current literature, the provided qualitative assessment and experimental workflows offer a solid foundation for researchers and drug development professionals working with this carbohydrate. Further research is warranted to establish precise solubility values in a range of pharmaceutically and industrially relevant solvents.

References

Methodological & Application

Synthesis of α-L-Threofuranose from L-Threose: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of α-L-threofuranose, a key building block in the development of novel therapeutics and diagnostics. The synthesis proceeds via a reliable two-step process commencing with the per-O-acetylation of L-threose, followed by a selective, acid-catalyzed deacetylation and concomitant cyclization to yield the target furanose ring structure. This method offers a practical route to obtaining α-L-threofuranose for various research and development applications.

Introduction

L-Threofuranose and its derivatives are of significant interest in medicinal chemistry and drug development due to their role as structural components of threose nucleic acid (TNA), a potential alternative genetic material. The synthesis of pure α-L-threofuranose is a critical step in the construction of TNA and other threose-containing bioactive molecules. The protocol outlined herein describes a robust and reproducible method for the preparation of α-L-threofuranose from the readily available starting material, L-threose. The strategy involves the protection of the hydroxyl groups as acetates, which facilitates the selective formation of the furanose ring during the subsequent acid-catalyzed cyclization and deprotection step.

Overall Synthesis Workflow

The synthesis of α-L-threofuranose from L-threose is achieved in two main stages:

-

Per-O-acetylation of L-Threose: L-threose is treated with acetic anhydride in the presence of pyridine to yield tetra-O-acetyl-L-threose. This step protects the hydroxyl groups and prevents unwanted side reactions in the subsequent cyclization.

-

Acid-Catalyzed Cyclization and Deprotection: The per-acetylated intermediate is subjected to acid-catalyzed hydrolysis, which selectively removes the anomeric acetyl group and promotes the intramolecular cyclization to form the thermodynamically stable furanose ring, yielding α-L-threofuranose.

Caption: Overall workflow for the synthesis of α-L-threofuranose.

Experimental Protocols

Materials and Methods

| Reagent/Material | Grade | Supplier |

| L-Threose | ≥98% | Commercially Available |

| Acetic Anhydride | Reagent Grade | Commercially Available |

| Pyridine | Anhydrous | Commercially Available |

| Hydrochloric Acid | 37% | Commercially Available |

| Ethyl Acetate | HPLC Grade | Commercially Available |

| Hexane | HPLC Grade | Commercially Available |

| Sodium Bicarbonate | Reagent Grade | Commercially Available |

| Anhydrous Sodium Sulfate | Reagent Grade | Commercially Available |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |

Protocol 1: Per-O-acetylation of L-Threose

This protocol describes the protection of the hydroxyl groups of L-threose as acetyl esters.

Procedure:

-

To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add L-threose (1.0 g, 8.32 mmol).

-

Dissolve the L-threose in anhydrous pyridine (20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (4.7 mL, 49.9 mmol, 6.0 eq.) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1, v/v).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of methanol (5 mL).

-

Remove the solvents under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash successively with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ solution (2 x 25 mL), and brine (25 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude tetra-O-acetyl-L-threose as a viscous oil.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., 20% to 50%) to obtain pure tetra-O-acetyl-L-threose.

Expected Yield: ~85-95%

Protocol 2: Acid-Catalyzed Cyclization and Deprotection to α-L-Threofuranose

This protocol details the conversion of tetra-O-acetyl-L-threose to α-L-threofuranose.

Procedure:

-

Dissolve the purified tetra-O-acetyl-L-threose (1.0 g, 3.47 mmol) in a mixture of methanol (15 mL) and water (5 mL) in a 50 mL round-bottom flask.

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC (ethyl acetate/methanol, 9:1, v/v) for the disappearance of the starting material and the appearance of the product.

-

Once the reaction is complete, neutralize the mixture by the careful addition of solid sodium bicarbonate until effervescence ceases.

-

Filter the mixture to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 5% to 15%) to afford pure α-L-threofuranose as a white solid.

Expected Yield: ~70-85%

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |

| Tetra-O-acetyl-L-threose | C₁₂H₁₈O₉ | 306.27 | 85-95 | Viscous Oil |

| α-L-Threofuranose | C₄H₈O₄ | 120.10 | 70-85 | White Solid |

Chemical Transformation Diagram

The chemical transformation from L-threose to α-L-threofuranose involves the formation of a cyclic hemiacetal.

Caption: Acid-catalyzed cyclization of L-threose to α-L-threofuranose.

Conclusion

The described two-step protocol provides an effective method for the synthesis of α-L-threofuranose from L-threose. The use of acetylation as a protecting group strategy allows for a controlled cyclization reaction, leading to the desired furanose product in good yields. This protocol is suitable for researchers in academia and industry who require a reliable source of α-L-threofuranose for their studies in drug discovery and development. The detailed experimental procedures and data presentation are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

Application Notes and Protocols for the Chemical Synthesis of alpha-L-Threofuranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-L-Threofuranose is the L-enantiomer of threofuranose, a four-carbon sugar that is a fundamental component of threose nucleic acid (TNA). TNA is an artificial xeno-nucleic acid (XNA) that has garnered significant interest in the fields of synthetic biology, diagnostics, and therapeutics due to its unique properties. TNA exhibits strong and specific binding to both RNA and DNA, is resistant to nuclease degradation, and can be evolved into functional molecules such as aptamers and enzymes. The chemical synthesis of this compound and its derivatives is therefore of critical importance for the advancement of these research areas.

This document provides detailed protocols for the chemical synthesis of this compound, starting from the readily available and inexpensive chiral precursor, L-tartaric acid. The synthesis involves a multi-step process including protection of hydroxyl groups, reduction, oxidation, and final deprotection.

Synthetic Strategy Overview

The overall synthetic strategy for this compound from L-tartaric acid is a four-step process. The workflow begins with the protection of the diol of L-tartaric acid, followed by the reduction of the carboxylic acid groups. The resulting primary alcohols are then oxidized to aldehydes, which spontaneously cyclize to the furanose form. The final step involves the removal of the protecting groups to yield the target molecule.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitol

This initial step involves the protection of the hydroxyl groups of L-tartaric acid as an isopropylidene acetal, followed by esterification and subsequent reduction to the corresponding protected L-threitol. A detailed procedure for a similar synthesis has been described in Organic Syntheses.[1]

Reaction Scheme:

L-Tartaric Acid → Dimethyl 2,3-O-isopropylidene-L-tartrate → 2,3-O-isopropylidene-L-threitol → 1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitol

Materials:

-

L-Tartaric acid

-

2,2-Dimethoxypropane

-

Methanol

-

p-Toluenesulfonic acid monohydrate

-

Cyclohexane

-

Anhydrous potassium carbonate

-

Lithium aluminum hydride (LiAlH₄)

-

Diethyl ether

-

Sodium hydride (NaH)

-

Benzyl bromide

-

Tetrahydrofuran (THF)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (0.5 N)

Procedure:

-

Preparation of Dimethyl 2,3-O-isopropylidene-L-tartrate:

-

In a round-bottomed flask, a mixture of L-tartaric acid, 2,2-dimethoxypropane, methanol, and a catalytic amount of p-toluenesulfonic acid monohydrate is warmed until a homogeneous solution is obtained.

-

Cyclohexane is added, and the mixture is heated to reflux to remove the acetone–cyclohexane and methanol–cyclohexane azeotropes.

-

After cooling, anhydrous potassium carbonate is added to neutralize the acid.

-

The volatile materials are removed under reduced pressure, and the residue is purified by fractional distillation to yield dimethyl 2,3-O-isopropylidene-L-tartrate.

-

-

Reduction to 2,3-O-isopropylidene-L-threitol:

-

A solution of dimethyl 2,3-O-isopropylidene-L-tartrate in diethyl ether is added dropwise to a suspension of lithium aluminum hydride in diethyl ether at reflux.

-

The reaction mixture is refluxed for an additional 3 hours.

-

After cooling, the reaction is carefully quenched with water and sodium hydroxide solution.

-

The resulting solid is filtered off, and the filtrate is dried over anhydrous magnesium sulfate.

-

Removal of the solvent under reduced pressure yields crude 2,3-O-isopropylidene-L-threitol.

-

-

Benzylation to 1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitol:

-

To a suspension of sodium hydride in THF, a solution of 2,3-O-isopropylidene-L-threitol in THF is added dropwise.

-

Benzyl bromide is then added dropwise, and the mixture is stirred at room temperature, followed by heating at reflux.

-

After cooling, the reaction is quenched with water.

-

The product is extracted with diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate.

-

Removal of the solvent under reduced pressure gives crude 1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitol, which can be purified by chromatography.

-

Quantitative Data:

| Step | Starting Material | Product | Typical Yield |

| 1. Acetalization & Esterification | L-Tartaric Acid | Dimethyl 2,3-O-isopropylidene-L-tartrate | 85-92% |

| 2. Reduction | Isopropylidene Tartrate | 2,3-O-isopropylidene-L-threitol | High |

| 3. Benzylation | Isopropylidene Threitol | 1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitol | High |

Step 2: Oxidation to Protected this compound (Swern Oxidation)

The protected L-threitol is oxidized to the corresponding dialdehyde using Swern oxidation conditions. This dialdehyde exists in equilibrium with its cyclic hemiacetal form, the desired protected this compound. Swern oxidation is known for its mild conditions and wide functional group tolerance.[2][3][4][5][6]

Reaction Scheme:

1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitol → Protected this compound

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM), anhydrous

-

1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitol

-

Triethylamine (TEA)

Procedure:

-

In a flame-dried, three-necked round-bottomed flask under an inert atmosphere (argon or nitrogen), dissolve oxalyl chloride in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of DMSO in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.

-

Add a solution of 1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitol in anhydrous DCM dropwise to the reaction mixture at -78 °C. Stir for 30-45 minutes.

-

Add triethylamine to the reaction mixture, and stir for another 30 minutes at -78 °C.

-

Remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by silica gel column chromatography.

Quantitative Data:

| Parameter | Value |

| Reactants | |

| Oxalyl Chloride | 2.0 - 2.5 equivalents |

| DMSO | 3.0 - 4.0 equivalents |

| Substrate | 1.0 equivalent |

| Triethylamine | 5.0 - 6.0 equivalents |

| Conditions | |

| Temperature | -78 °C to room temperature |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Reaction Time | 2 - 4 hours |

| Expected Yield | 70-90% |

Step 3: Deprotection to yield this compound

The final step involves the removal of the benzyl and isopropylidene protecting groups to yield the free this compound. This is typically achieved in a two-step process: catalytic transfer hydrogenation to remove the benzyl groups, followed by mild acid hydrolysis to remove the isopropylidene group.[7][8][9][10][11][12]

Reaction Scheme:

Protected this compound → 2,3-O-isopropylidene-alpha-L-threofuranose → this compound

Materials:

-

Protected this compound

-

Palladium on carbon (10% Pd/C)